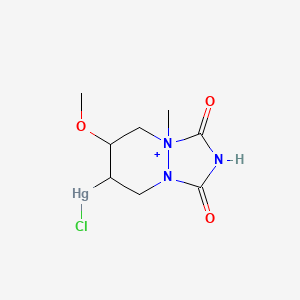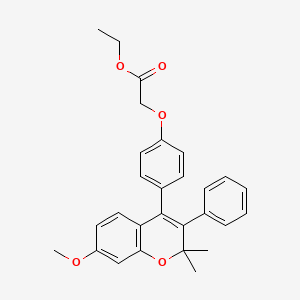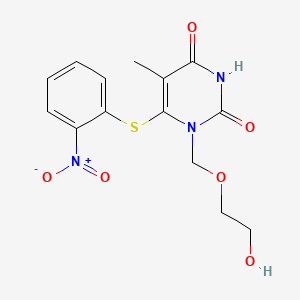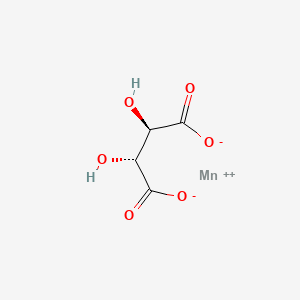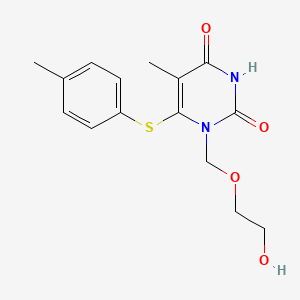
1-((2-Hydroxyethoxy)methyl)-6-((4-methylphenyl)thio)thymine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2-Hydroxyethoxy)methyl)-6-((4-methylphenyl)thio)thymine is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thymine base modified with hydroxyethoxy and methylphenylthio groups.
Méthodes De Préparation
The synthesis of 1-((2-Hydroxyethoxy)methyl)-6-((4-methylphenyl)thio)thymine involves several steps. The primary synthetic route includes the following steps:
Starting Materials: The synthesis begins with thymine, which is a pyrimidine base.
Hydroxyethoxy Group Addition: The hydroxyethoxy group is introduced through a reaction with ethylene glycol under acidic conditions.
Methylphenylthio Group Addition: The methylphenylthio group is added using a thiolation reaction with 4-methylthiophenol in the presence of a suitable catalyst.
Industrial production methods for this compound may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Des Réactions Chimiques
1-((2-Hydroxyethoxy)methyl)-6-((4-methylphenyl)thio)thymine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyethoxy or methylphenylthio groups are replaced by other functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Applications De Recherche Scientifique
1-((2-Hydroxyethoxy)methyl)-6-((4-methylphenyl)thio)thymine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential as an antiviral agent due to its structural similarity to nucleoside analogs.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for the treatment of viral infections and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of 1-((2-Hydroxyethoxy)methyl)-6-((4-methylphenyl)thio)thymine involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethoxy and methylphenylthio groups enhance its binding affinity to these targets, leading to inhibition of viral replication or induction of apoptosis in cancer cells. The pathways involved include the inhibition of DNA polymerase and the activation of caspase enzymes.
Comparaison Avec Des Composés Similaires
1-((2-Hydroxyethoxy)methyl)-6-((4-methylphenyl)thio)thymine can be compared with other nucleoside analogs such as:
Acyclovir: A well-known antiviral agent used to treat herpes infections. Unlike acyclovir, this compound has additional functional groups that may enhance its antiviral activity.
Ganciclovir: Another antiviral agent used to treat cytomegalovirus infections. The structural differences between ganciclovir and this compound may result in different pharmacokinetic properties and therapeutic effects.
Propriétés
Numéro CAS |
125056-59-9 |
|---|---|
Formule moléculaire |
C15H18N2O4S |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
1-(2-hydroxyethoxymethyl)-5-methyl-6-(4-methylphenyl)sulfanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C15H18N2O4S/c1-10-3-5-12(6-4-10)22-14-11(2)13(19)16-15(20)17(14)9-21-8-7-18/h3-6,18H,7-9H2,1-2H3,(H,16,19,20) |
Clé InChI |
OMBAAFSEFCJXOO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)SC2=C(C(=O)NC(=O)N2COCCO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


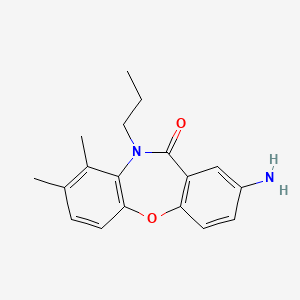
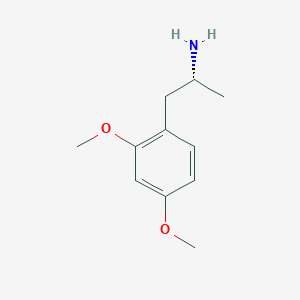
![sulfuric acid;3,5,6,11-tetrahydro-2H-imidazo[1,2-c][3]benzazepine](/img/structure/B12779893.png)
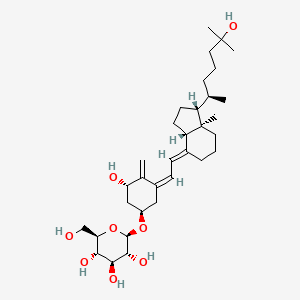

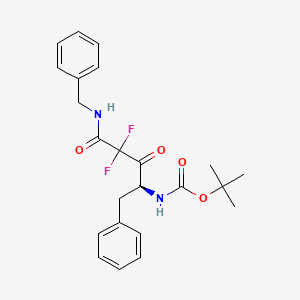
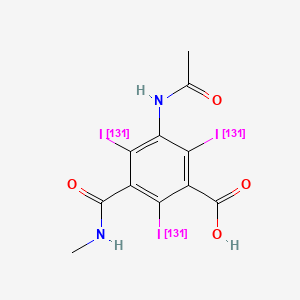
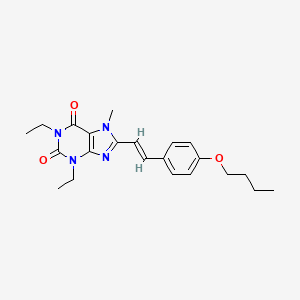
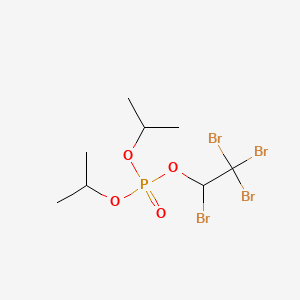
![(2R)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B12779926.png)
